molecular formula C17H20N2O2 B5300734 N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea

N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea

Cat. No.: B5300734
M. Wt: 284.35 g/mol
InChI Key: DDYMTYMJPZDMNN-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N’-(2-methoxybenzyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to a 3,5-dimethylphenyl group and a 2-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N’-(2-methoxybenzyl)urea typically involves the reaction of 3,5-dimethylaniline with 2-methoxybenzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of N-(3,5-dimethylphenyl)-N’-(2-methoxybenzyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N’-(2-methoxybenzyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The urea group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted urea derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N’-(2-methoxybenzyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(3,5-dimethylphenyl)-N’-(2-methoxybenzyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-N’-(2-chlorobenzyl)urea
  • N-(3,5-dimethylphenyl)-N’-(2-hydroxybenzyl)urea
  • N-(3,5-dimethylphenyl)-N’-(2-nitrobenzyl)urea

Uniqueness

N-(3,5-dimethylphenyl)-N’-(2-methoxybenzyl)urea is unique due to the presence of the 2-methoxybenzyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may have different substituents on the benzyl group.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-8-13(2)10-15(9-12)19-17(20)18-11-14-6-4-5-7-16(14)21-3/h4-10H,11H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYMTYMJPZDMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NCC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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